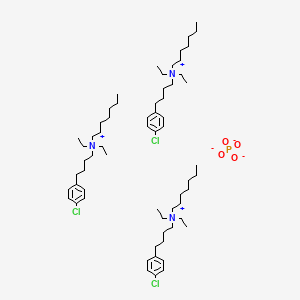

Clofiliumphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clofiliumphosphate is a quaternary ammonium compound known for its role as a potassium channel blocker. It is primarily used in the treatment of cardiac arrhythmias due to its ability to increase atrial and ventricular effective refractory periods without altering conduction time . This compound is recognized for its efficacy in abolishing the ability to induce ventricular tachycardia by programmed stimulation .

準備方法

The synthesis of clofiliumphosphate involves several steps:

Starting Material: The reaction begins with p-chlorobenzaldehyde, which reacts with sodium cyanide and ethyl acetate to form ethyl 4-(p-chlorophenyl)-4-oxobutyrate.

Hydrolysis: This intermediate is then hydrolyzed using potassium hydroxide to yield the corresponding free acid.

Reduction: The free acid is reduced with zinc and aqueous hydrochloric acid to produce 4-(p-chlorophenyl)butyric acid.

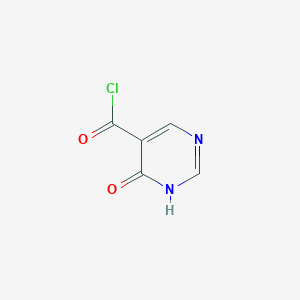

Condensation: This acid is condensed with heptylamine using oxalyl chloride in refluxing benzene to form N-heptyl-4-(p-chlorophenyl)butyramide.

Further Reduction: The butyramide is reduced with diborane in refluxing tetrahydrofuran to yield N-heptyl-4-(p-chlorophenyl)butylamine.

Acetylation: This amine is acetylated with acetyl chloride in the presence of sodium carbonate in acetone to form N-acetyl-N-heptyl-4-(p-chlorophenyl)butylamine.

Final Reduction: The acetylated product is further reduced with diborane to produce N-ethyl-N-heptyl-4-(p-chlorophenyl)butylamine.

化学反応の分析

Clofiliumphosphate undergoes various chemical reactions:

Oxidation and Reduction: The compound can be reduced using agents like diborane and zinc in aqueous hydrochloric acid.

Substitution: Quaternization with ethyl bromide is a key substitution reaction in its synthesis.

Condensation: The condensation of 4-(p-chlorophenyl)butyric acid with heptylamine is a crucial step.

科学的研究の応用

Clofiliumphosphate has diverse applications in scientific research:

Chemistry: It is used as a model compound in the study of quaternary ammonium compounds and their reactions.

Biology: The compound’s ability to block potassium channels makes it valuable in studying ion channel functions and related biological processes.

Industry: This compound is used in the development of pharmaceuticals targeting cardiac conditions.

作用機序

Clofiliumphosphate exerts its effects by blocking potassium channels, specifically targeting the HERG (human Ether-à-go-go-Related Gene) channel. This blockage increases the atrial and ventricular effective refractory periods, thereby preventing the induction of ventricular tachycardia. The molecular pathway involves the inhibition of potassium ion flow through the channels, stabilizing the cardiac cell membrane potential and reducing the likelihood of arrhythmias .

類似化合物との比較

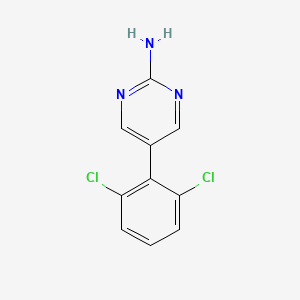

Clofiliumphosphate is unique among potassium channel blockers due to its specific structure and efficacy. Similar compounds include:

Amiodarone: Another potassium channel blocker used in arrhythmia treatment but with a different structure and broader spectrum of action.

Sotalol: A non-selective beta-blocker with potassium channel blocking properties, used for similar indications but with additional beta-adrenergic blocking effects.

特性

分子式 |

C63H111Cl3N3O4P |

|---|---|

分子量 |

1111.9 g/mol |

IUPAC名 |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;phosphate |

InChI |

InChI=1S/3C21H37ClN.H3O4P/c3*1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h3*14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q3*+1;/p-3 |

InChIキー |

SLOWBFFBASJEAL-UHFFFAOYSA-K |

正規SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.[O-]P(=O)([O-])[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13110383.png)

![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)

![2-Boc-6,7-dichloro-9-hydroxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13110405.png)